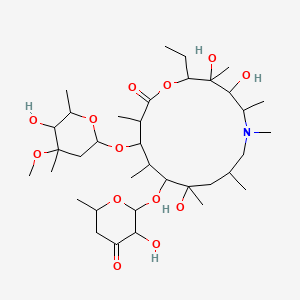

3'-Des(dimethylamino)-3'-keto Azithromycin

Description

Contextualization within Azalide and Macrolide Antibiotics Research

To appreciate the significance of 3'-Des(dimethylamino)-3'-keto Azithromycin (B1666446), it is essential to understand its place within the broader families of macrolide and azalide antibiotics.

Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The first macrolide, erythromycin (B1671065), was discovered in 1952 and became a vital tool in treating bacterial infections. However, its chemical instability and limited spectrum of activity prompted the development of semisynthetic derivatives. These efforts have led to second-generation macrolides with improved properties. chemicalbook.com

Azithromycin, a prominent member of the azalide subclass of macrolides, is a semisynthetic derivative of erythromycin. researchgate.net Its structure is distinguished by the insertion of a methyl-substituted nitrogen atom into the 14-membered lactone ring of erythromycin, creating a more stable 15-membered ring. mdpi.com This modification confers enhanced acid stability and a broader spectrum of activity compared to its predecessor. Azithromycin itself serves as a crucial precursor in the synthesis of a multitude of new derivatives as researchers continue to explore its chemical space for improved therapeutic properties.

3'-Des(dimethylamino)-3'-keto Azithromycin is primarily recognized in the scientific community as a research chemical, often classified as an impurity or a degradation product of azithromycin. google.comnih.gov Its availability from chemical suppliers underscores its utility as a reference standard in analytical studies and as a starting material or intermediate in synthetic chemistry research. nih.gov The study of such derivatives is crucial for understanding the degradation pathways of the parent drug and for the development of new analogs with potentially different biological activities.

Significance in Macrolide Chemical Modification Studies

The chemical modification of existing antibiotics is a proven strategy for overcoming microbial resistance and improving pharmacological profiles. This compound is particularly relevant in studies focusing on the diversification of the macrolide scaffold.

The rise of antibiotic-resistant bacteria necessitates the continuous development of new antibacterial agents. Structural diversification of proven scaffolds like the macrolides is a key strategy in this endeavor. By systematically altering different parts of the molecule, researchers can investigate the impact of these changes on antibacterial potency, spectrum, and the ability to evade resistance mechanisms. biosynth.com

The desosamine (B1220255) sugar, attached to the macrolactone ring of azithromycin, is a critical component for its antibacterial activity. The dimethylamino group at the C-3' position of this sugar is known to be a key determinant of the molecule's biological function. lgcstandards.com Consequently, this position has been a major focus for chemical modification. The synthesis of analogs with alterations at this site, such as this compound, allows for a detailed exploration of the structure-activity relationships (SAR). By removing the dimethylamino group and introducing a keto functionality, researchers can probe the necessity of the basic nitrogen and the impact of an electron-withdrawing group at this position on the compound's interaction with its ribosomal target. The synthesis of such 3-keto derivatives, known as ketolides, has been a successful strategy in overcoming certain types of macrolide resistance. service.gov.uk

Properties

IUPAC Name |

2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-11-(3-hydroxy-6-methyl-4-oxooxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO13/c1-13-25-36(10,44)29(40)22(6)37(11)17-18(2)15-34(8,43)31(50-33-27(39)24(38)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-23,25-31,33,39-41,43-44H,13-17H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNAVVMCWWSBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(=O)CC(O3)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Derivatization of 3 Des Dimethylamino 3 Keto Azithromycin

Direct Synthetic Pathways

The primary route for the synthesis of 3'-Des(dimethylamino)-3'-keto Azithromycin (B1666446) involves the direct chemical modification of an azithromycin precursor.

Oxidation of 3'-Aminoazithromycin as a Key Transformation

The synthesis of 3'-Des(dimethylamino)-3'-keto Azithromycin is achieved through the oxidation of 3'-aminoazithromycin. This transformation is a pivotal step in converting the amino group at the 3'-position of the desosamine (B1220255) sugar into a keto group, resulting in the target compound. This process is a specific and targeted chemical modification that alters the structure and potential activity of the parent macrolide.

Reaction Conditions and Specific Reagents Utilized in Synthesis

The oxidation of 3'-aminoazithromycin to this compound is conducted under specific reaction conditions. A solution of 3'-aminoazithromycin in dichloromethane is treated with a catalytic amount of 5,10,15,20-tetraphenyl-21H, 23H-porphine iron (III) chloride. chemicalbook.com The reaction mixture also includes an aqueous 5% solution of sodium hypochlorite (NaOCl) and pyridine. chemicalbook.com The reaction is carried out at room temperature with periodic additions of the NaOCl solution to drive the reaction to completion, monitored by the consumption of the starting material. chemicalbook.com

Table 1: Reaction Conditions and Reagents for the Synthesis of this compound

| Parameter | Details |

| Starting Material | 3'-Aminoazithromycin |

| Solvent | Dichloromethane |

| Catalyst | 5,10,15,20-tetraphenyl-21H, 23H-porphine iron (III) chloride |

| Oxidizing Agent | 5% aqueous solution of Sodium Hypochlorite (NaOCl) |

| Additive | Pyridine |

| Temperature | Room Temperature |

Isolation and Purification Techniques for the Compound

Following the reaction, the organic layer is separated and evaporated to yield a crude solid. chemicalbook.com The purification of this compound is achieved through chromatographic techniques. The crude product is subjected to column chromatography using silica (B1680970) gel. chemicalbook.com A solvent system of hexane, ethyl acetate (B1210297), and diethylamine (B46881) is employed to elute the compound. chemicalbook.com Further purification involves dissolving the resulting solid in toluene and washing with water at controlled pH levels. chemicalbook.com The final step involves extraction with isopropyl acetate, followed by evaporation to yield the purified 3'-ketoazithromycin. chemicalbook.com

Precursor Compounds and Related Macrolide Synthetic Intermediates

The synthesis of this compound relies on the availability of key precursor molecules.

3'-Aminoazithromycin as a Synthetic Intermediate

As outlined in the synthetic pathway, 3'-aminoazithromycin is the direct precursor to this compound. chemicalbook.com This intermediate is essential as it possesses the necessary amino group at the 3'-position that is targeted for oxidation to the keto functionality. The availability and purity of 3'-aminoazithromycin are crucial for the successful synthesis of the final product.

Relationship to 3'-De(dimethylamino)-3',4'-didehydroazithromycin

Information regarding the direct synthetic relationship or conversion between this compound and 3'-De(dimethylamino)-3',4'-didehydroazithromycin is not detailed in the provided search results.

Broader Context of Azithromycin Semisynthesis from Erythromycin (B1671065)

The journey to Azithromycin, a prominent member of the azalide class of antibiotics, begins with its precursor, Erythromycin A, a 14-membered macrolide antibiotic. The semi-synthesis of Azithromycin from Erythromycin A is a significant achievement in medicinal chemistry, aimed at improving the drug's stability in acidic environments and broadening its spectrum of activity, particularly against Gram-negative bacteria. google.comub.edu

The key structural difference between Azithromycin and Erythromycin is the incorporation of a nitrogen atom into the macrolactone ring, expanding it from a 14-membered to a 15-membered ring. ub.eduresearchgate.net This transformation fundamentally alters the molecule's properties. The synthetic pathway from Erythromycin A to Azithromycin generally involves a series of well-defined steps:

Oxime Formation: The process typically starts with the conversion of the C9 ketone group of Erythromycin A into an oxime. ub.edu

Beckmann Rearrangement: The oxime then undergoes a Beckmann rearrangement, a crucial step that inserts a nitrogen atom into the macrolactone ring, leading to the formation of a lactam or an imino ether intermediate. ub.eduresearchgate.net

Reduction: The resulting intermediate is then reduced. For instance, the imino ether is reduced to form 9-deoxo-9a-aza-9a-homoerythromycin A. google.com

Reductive N-methylation: The final step involves the reductive N-methylation of the newly introduced nitrogen atom to yield Azithromycin. google.com

This multi-step synthesis not only results in a more acid-stable compound but also enhances its pharmacokinetic profile. nih.govbenthamdirect.com The development of Azithromycin is a testament to the power of semi-synthetic modifications in optimizing the therapeutic potential of natural products. nih.govbenthamdirect.com

Advanced Derivatization Approaches from the Azithromycin Core

The Azithromycin scaffold, with its multiple reactive sites, offers a fertile ground for further structural modifications aimed at discovering new derivatives with improved properties. These derivatization strategies often focus on specific moieties of the molecule, such as the desosamine sugar, the aglycone ring, and the cladinose (B132029) sugar, to enhance antibacterial activity, overcome resistance mechanisms, or introduce novel biological activities.

Modifications on the Desosamine Sugar Moiety

The desosamine sugar, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a critical component of many macrolide antibiotics, including Azithromycin. wikipedia.org It plays a crucial role in the binding of the antibiotic to the bacterial ribosome. taylorandfrancis.com Consequently, modifications to this sugar moiety can significantly impact the biological activity of the resulting derivatives.

One key modification is the alteration of the 3'-dimethylamino group. The synthesis of This compound represents a significant modification where the dimethylamino group at the 3' position of the desosamine sugar is replaced by a keto group. chemicalbook.com The synthesis of this compound can be achieved from a 3'-aminoazithromycin precursor through an oxidation reaction. chemicalbook.com

The general synthetic approach involves treating a solution of 3'-aminoazithromycin in dichloromethane with an oxidizing agent in the presence of a catalyst. chemicalbook.com The reaction progress is monitored until the starting material is consumed. The crude product is then purified using chromatography to yield 3'-ketoazithromycin. chemicalbook.com Mass spectrometry analysis of the final product confirms the structural modification with a characteristic mass-to-charge ratio. chemicalbook.com The loss of the dimethylamino group and the introduction of a keto function at this position can have a profound effect on the molecule's interaction with its ribosomal target. nih.gov

Table 1: Key Data for this compound

| Property | Value |

| CAS Number | 612069-25-7 |

| Molecular Formula | C36H65NO13 |

| Molecular Weight | 719.9 g/mol |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comchemicalbook.com

Synthesis of Cyclic Carbamate Derivatives of Azithromycin

Another important derivatization strategy involves the formation of cyclic carbamates. These modifications can alter the physicochemical properties of the parent molecule, potentially leading to improved activity or stability. In the context of Azithromycin, cyclic carbamates have been synthesized by reacting vicinal diols or amino alcohols with reagents like phosgene. nih.gov

For instance, the reaction of (9E)-erythromycin A 9-oxime with phosgene can yield an 11,12-cyclic carbonate from the vicinal diol and a 2',3'-cyclic carbamate from the vicinal dimethylamino-alcohol moiety of the desosamine sugar. nih.gov This approach highlights the reactivity of these functional groups and provides a pathway to novel derivatives. The formation of a cyclic carbamate involving the desosamine sugar underscores the importance of the N,N-dimethylamino group for antibacterial activity, as its modification often leads to a reduction in potency. nih.gov

Furthermore, novel 11,12-cyclic carbonate azithromycin 4''-O-carbamate derivatives have been designed and synthesized, demonstrating potent activity against certain erythromycin-resistant bacterial strains. nih.gov This suggests that while modifications at the desosamine sugar can be detrimental, derivatization at other positions, such as the 4''-hydroxyl group of the cladinose sugar, can be a fruitful strategy for overcoming resistance. nih.gov

Preparation of C-4'' Ether Linked Macrolides and Their Stability Considerations

Modifications at the C-4'' position of the cladinose sugar have been extensively explored to enhance the antibacterial profile of Azithromycin. The C-4'' hydroxyl group provides a convenient handle for introducing various side chains through ether or ester linkages. nih.govdoi.org

C-4'' ether-linked macrolides are of particular interest due to their enhanced stability compared to the corresponding ester-linked derivatives. nih.gov Ester bonds are often susceptible to hydrolysis by bacterial enzymes, which can inactivate the antibiotic. Ether linkages, being more chemically robust, can circumvent this inactivation mechanism.

The synthesis of C-4'' ether-linked macrolides typically involves a regioselective protection strategy to isolate the reactivity of the C-4'' hydroxyl group. nih.gov For example, Azithromycin can be first protected as its 2'-O-acetyl-11,12-cyclic carbonate derivative. nih.gov This allows for the selective alkylation of the C-4'' hydroxyl group. Subsequent deprotection steps then yield the desired C-4'' ether-linked derivative. nih.gov This synthetic approach has been utilized to tether various pharmacophores, including quinolones, to the macrolide core, resulting in hybrid molecules with potent antibacterial activity. nih.gov

Unprecedented Epimerization Phenomena in Azithromycin Analogue Synthesis

The synthesis of Azithromycin analogues can sometimes lead to unexpected stereochemical outcomes. An interesting phenomenon of unprecedented epimerization on the cladinose sugar has been observed during the synthesis of a novel Azithromycin analogue. mdpi.comnih.gov

This epimerization occurred at the C-5'' position of the cladinose sugar during a Barton-McCombie radical deoxygenation reaction, which was intended to deoxygenate the 2'-hydroxyl group of the desosamine sugar. mdpi.comnih.gov The reaction of Azithromycin with O-phenyl chlorothionoformate produced the 2'-phenylthiocarbonate derivative, which upon radical reduction, yielded not only the expected 2'-deoxygenated product but also a diastereomer with an inverted stereocenter at C-5''. mdpi.com

This unexpected epimerization was thoroughly investigated using NMR spectroscopy, which confirmed the change in configuration. nih.gov The spatial arrangement of the sugars was significantly altered in the epimerized product compared to the natural configuration. nih.gov This subtle change in stereochemistry had a profound impact on the biological activity of the molecule, leading to a significant decrease in antimicrobial activity. mdpi.comnih.gov This finding highlights the critical importance of stereochemistry for the biological function of macrolide antibiotics and demonstrates how seemingly minor changes in the synthetic process can lead to significant and unexpected structural alterations.

Metabolic Transformations and Biotransformation Pathways of 3 Des Dimethylamino 3 Keto Azithromycin

In Vivo Biotransformation Routes in Research Models

The study of 3'-Des(dimethylamino)-3'-keto Azithromycin's biotransformation in living organisms is still an emerging area of research. Its primary context in scientific literature is as a degradation product and impurity of azithromycin (B1666446). chemicalbook.com

Hydrolysis of this compound to Azithromycin

Currently, there is a lack of direct scientific evidence from in vivo studies detailing the hydrolysis of this compound back to its parent compound, azithromycin. The chemical modification at the 3'-position, involving the absence of the dimethylamino group and the presence of a keto group, suggests that a simple hydrolysis to yield azithromycin is unlikely without significant enzymatic action, such as reductive amination, which is distinct from hydrolysis.

Identification of Azithromycin Metabolites in Non-Human Biological Samples

While specific studies tracking the metabolic fate of exogenously administered this compound are limited, research on the metabolic profile of azithromycin provides some context. In a study utilizing a zebrafish model to assess the toxicity of various azithromycin impurities, this compound (referred to as Azithromycin Impurity N) was among the compounds evaluated. frontiersin.org This research, while focused on hepatotoxicity, employed in silico (computer-based) predictions to estimate the absorption, distribution, metabolism, and excretion (ADME) properties of these impurities. frontiersin.org

Comparative Metabolic Profiling in Different Biological Systems

Comparative metabolic profiling using computational models predicted that this compound is likely metabolized by the cytochrome P450 enzyme CYP3A4. frontiersin.org However, it was predicted not to be a substrate for CYP2D6. frontiersin.org The same study indicated that the total clearance of another impurity, Impurity H, was the lowest among those tested, suggesting that variations in structure among impurities can lead to different metabolic stabilities. frontiersin.org The use of zebrafish larvae provided an in vivo system to correlate these predictions with actual biological effects, such as liver toxicity. frontiersin.org The efficacy of azithromycin in various animal models has been shown to correlate more with its high and prolonged tissue concentrations than with its serum levels. nih.gov

Table 1: Predicted Metabolic Parameters for this compound

| Parameter | Predicted Outcome | Reference |

|---|---|---|

| Metabolism by CYP3A4 | Likely to be metabolized | frontiersin.org |

| Metabolism by CYP2D6 | Not likely to be metabolized | frontiersin.org |

| Blood-Brain Barrier | Does not easily cross | frontiersin.org |

| Hepatotoxicity | May cause hepatotoxicity | frontiersin.org |

Enzymatic Basis of Macrolide Metabolism

The metabolism of macrolide antibiotics is heavily influenced by specific enzyme families, primarily the cytochrome P450 system for biotransformation and various specialized enzymes for the biosynthesis of their constituent parts.

Role of Cytochrome P450 Enzymes in Macrolide Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a vast array of foreign compounds (xenobiotics), including many drugs. nih.govyoutube.com These enzymes are predominantly found in the liver and are responsible for Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. youtube.com

For macrolides, the CYP3A4 isoform is of particular importance. nih.govnih.gov Many macrolides, such as erythromycin (B1671065) and clarithromycin, are substrates and inhibitors of CYP3A4. nih.govnih.gov In contrast, azithromycin is considered a weak inhibitor and interacts poorly with the cytochrome P-450 system, which results in fewer drug-drug interactions compared to other macrolides. nih.govnih.gov The catalytic cycle of CYP450 enzymes involves the activation of molecular oxygen and the subsequent oxidation of the substrate, a process that increases the water solubility of the compound to facilitate its excretion. youtube.com

Enzymes Involved in Deoxysugar Biosynthesis and Their Modulatory Potential (e.g., DesI, DesIII, DesIV)

The complex structure of macrolide antibiotics includes one or more deoxysugar moieties, which are crucial for their antibacterial activity. The biosynthesis of these sugars is a multi-step enzymatic process. In the case of the desosamine (B1220255) sugar found in azithromycin, several "Des" enzymes are required. nih.govresearchgate.net

The biosynthetic pathway for desosamine includes the following key enzymes:

DesIV : A dehydratase that oxidizes the 4'-hydroxyl group of a sugar precursor to a keto-functionality. nih.gov

DesI : A PLP-dependent aminotransferase that catalyzes the amination at the C-4' position of the sugar intermediate. nih.gov

DesII : An enzyme that removes the amino group at the C-4' position and oxidizes the C-3' hydroxyl group to a keto moiety. nih.gov

Manipulation of these enzymes offers the potential to create novel carbohydrate structures with altered pharmacological properties, highlighting their importance in the field of glycoengineering. nih.gov

Table 2: Key Enzymes in Macrolide Metabolism and Biosynthesis

| Enzyme | Class | Function | Relevance to Azithromycin | Reference |

|---|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Oxidoreductase | Metabolizes many macrolides. | Azithromycin is a weak inhibitor and substrate. | nih.govnih.gov |

| DesI | Aminotransferase | Catalyzes amination at the C-4' position of the precursor sugar. | Involved in the biosynthesis of the desosamine sugar. | nih.govresearchgate.net |

| DesIII | Unknown/Not specified in results | Not detailed in the provided search results. | Not detailed in the provided search results. |

| DesIV | Dehydratase | Oxidizes the 4'-hydroxyl group of the precursor sugar. | Involved in the biosynthesis of the desosamine sugar. | nih.gov |

Oxidative and Cleavage Transformations of Macrolide Scaffolds

The structural integrity of the macrolide scaffold is crucial for its biological activity. Oxidative and cleavage transformations represent key metabolic pathways that can lead to the inactivation or alteration of the pharmacological properties of these compounds. These transformations are often mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, which is abundant in the liver. nih.govnih.gov

Oxidative Transformations:

Oxidative reactions introduce or modify functional groups on the macrolide structure. For azithromycin and its analogues, several oxidative pathways have been identified:

N-Demethylation: The removal of methyl groups from the nitrogen atoms is a common metabolic step. In azithromycin, this can occur at the dimethylamino group of the desosamine sugar and the nitrogen atom within the azalide ring. nih.gov Electrochemical oxidation studies of azithromycin have demonstrated that it can undergo anodic oxidation at one or both of its amine groups, leading to demethylation. acs.org

O-Demethylation: The cleavage of methyl ethers, such as the one on the cladinose (B132029) sugar, can also occur.

Hydroxylation: The addition of hydroxyl groups to the desosamine sugar or the aglycone ring is another potential oxidative modification. numberanalytics.com

It is plausible that this compound undergoes similar oxidative transformations. The absence of the dimethylamino group at the 3'-position of the desosamine sugar in this particular compound means that N-demethylation at this site is not possible. However, the nitrogen atom in the azalide ring and other positions on the macrolide scaffold could still be susceptible to oxidative metabolism.

Cleavage Transformations:

Cleavage of the chemical bonds within the macrolide structure leads to the formation of smaller, often inactive, metabolites. Key cleavage pathways include:

Hydrolysis of the Macrolactone Ring: The large lactone ring that characterizes macrolides can be hydrolyzed by esterases, leading to the opening of the ring and subsequent loss of antibacterial activity. nih.govresearchgate.net This is a known resistance mechanism in bacteria and can also be a route of metabolic degradation in humans.

Cleavage of Glycosidic Bonds: The linkages between the macrolide ring and its sugar moieties (desosamine and cladinose) are susceptible to cleavage. The hydrolysis of the cladinose sugar from the azithromycin molecule is a known degradation pathway, particularly in acidic conditions. numberanalytics.com

Given that this compound is considered a prodrug that hydrolyzes to azithromycin, the cleavage of the modified desosamine sugar is a critical biotransformation step for its activation. The 3'-keto group likely influences the stability of the glycosidic bond, potentially facilitating its hydrolysis.

Research Findings on Related Compounds:

Studies on ketolides, a class of macrolides where the cladinose sugar at position 3 is replaced by a keto group, provide insights into the metabolism of 3'-keto macrolide structures. wikipedia.org Ketolides are known to be metabolized by CYP3A4 in the liver. nih.govnih.gov While specific metabolites of this compound are not detailed in available literature, it is reasonable to hypothesize that its metabolic profile would involve a combination of hydrolysis of the modified desosamine sugar and oxidative transformations on the macrolide ring, consistent with the metabolism of other macrolides and ketolides.

The following table summarizes the potential metabolic transformations of this compound based on the known metabolism of azithromycin and related macrolides.

| Transformation Type | Specific Reaction | Potential Metabolites |

| Oxidative | N-Demethylation (at azalide ring) | N-demethyl-3'-Des(dimethylamino)-3'-keto azithromycin |

| Hydroxylation (aglycone/sugars) | Hydroxylated derivatives | |

| Cleavage | Hydrolysis of desosamine sugar | Azithromycin (as the active drug) |

| Hydrolysis of cladinose sugar | Decladinosyl-3'-Des(dimethylamino)-3'-keto azithromycin | |

| Hydrolysis of macrolactone ring | Ring-opened inactive metabolites |

It is important to note that the exact metabolic profile and the quantitative contribution of each pathway for this compound would require specific in vitro and in vivo studies.

Molecular and Cellular Mechanisms of Action Studies in Vitro Focus

Ribosomal Binding and Inhibition of Protein Synthesis

The primary mechanism of action for macrolide antibiotics, including azithromycin (B1666446) and its derivatives, is the inhibition of bacterial protein synthesis through binding to the bacterial ribosome.

Interaction of Macrolides with Bacterial Ribosomal Subunits

Macrolide antibiotics exert their antibacterial effects by binding to the 50S large ribosomal subunit of bacteria. nih.gov This binding occurs within the nascent peptide exit tunnel, a crucial pathway for newly synthesized proteins. nih.gov By obstructing this tunnel, macrolides physically hinder the elongation of the polypeptide chain, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth. Azithromycin, specifically, has been shown to bind in a two-step process in Escherichia coli: an initial low-affinity binding followed by a slower formation of a much stronger, more inhibitory complex. nih.gov Some studies on other organisms, like Deinococcus radiodurans, have even suggested the binding of two azithromycin molecules per ribosome. nih.gov

Implications of Structural Modifications on Ribosomal Binding Efficiency

The modification of the chemical structure of macrolides can have profound effects on their ability to bind to the ribosome and, consequently, their antibacterial potency. The compound of focus, 3'-Des(dimethylamino)-3'-keto Azithromycin, features two significant alterations from the parent azithromycin molecule: the removal of the dimethylamino group at the 3'-position of the desosamine (B1220255) sugar and its replacement with a keto group.

This transformation effectively converts the macrolide into a ketolide. nih.gov Ketolides are a class of macrolides developed to overcome resistance in some bacterial strains. nih.gov The 3-keto group can introduce new interactions with the ribosomal RNA (rRNA). nih.gov For instance, studies on ketolides have shown that the 3-keto group can interact with specific nucleotides in the ribosome, such as U2609, which may enhance binding affinity, particularly in resistant strains. nih.gov

Modulation of Epithelial Barrier Function

Beyond their well-established antibacterial properties, azithromycin and some of its derivatives have been shown to possess non-antibacterial effects, including the modulation of epithelial barrier function.

In Vitro Evidence of Epithelial Barrier Enhancement by Azithromycin Derivatives

In vitro studies have demonstrated that azithromycin can enhance the integrity of the epithelial barrier. mdpi.comnih.gov This effect is considered a significant aspect of its clinical benefits in chronic inflammatory airway diseases. nih.gov Research has also explored whether this barrier-enhancing property is retained in azithromycin derivatives that have reduced or no antibacterial activity. nih.gov The development of such non-antibacterial derivatives is of interest to harness the immunomodulatory and barrier-strengthening effects without contributing to the rise of antibiotic resistance. nih.gov While direct evidence for this compound is not available, the principle that the epithelial barrier effects can be separated from the antimicrobial activity is a key area of ongoing research.

Effects on Transepithelial Resistance (TER) in Cellular Models

A key quantitative measure of epithelial barrier integrity in vitro is Transepithelial Electrical Resistance (TER). An increase in TER signifies a tightening of the junctions between epithelial cells and a less permeable barrier. mdpi.comnih.gov Studies on various macrolides have shown that azithromycin is particularly effective at increasing TER in bronchial epithelial cell lines. mdpi.comnih.gov For example, in VA10 cells, azithromycin treatment led to a significant increase in TER compared to controls and other macrolides like erythromycin (B1671065) and clarithromycin. mdpi.comnih.gov

While specific TER data for this compound has not been published, the known effects of azithromycin provide a benchmark for what might be expected from its derivatives. The structural modifications in this compound would need to be specifically tested to determine their impact on this cellular function. The table below summarizes the reported effects of azithromycin and other macrolides on TER in a bronchial epithelial cell line model.

| Compound | Concentration | Cell Line | Duration of Treatment | Change in TER |

| Azithromycin | 35 µM | VA10 | 21 days | Significant Increase |

| Erythromycin | 35 µM | VA10 | 21 days | Moderate Increase |

| Clarithromycin | 35 µM | VA10 | 21 days | Moderate Increase |

| Roxithromycin | 35 µM | VA10 | 21 days | No Significant Change |

This table is based on data from studies on azithromycin and other macrolides, as direct data for this compound is not available. mdpi.comnih.gov

Influence on Tight Junction Processing in Epithelial Cells

The integrity of epithelial barriers is crucial for physiological function, and this barrier is maintained by complex protein structures known as tight junctions. The parent compound, azithromycin, has been shown to enhance the barrier function of epithelial cells by increasing transepithelial electrical resistance (TER) and modulating the expression and localization of key tight junction proteins such as claudins and occludin.

However, a thorough review of publicly available scientific literature reveals a notable absence of studies specifically investigating the influence of This compound on tight junction processing in epithelial cells. While the modification at the 3'-position of the desosamine sugar is a known strategy for creating macrolide analogs with altered biological activities, the specific effects of replacing the dimethylamino group with a keto group on tight junction modulation have not been documented. Research in this area would be valuable to determine if this derivative retains, enhances, or loses the ability of the parent compound to affect epithelial barrier function.

Anti-Inflammatory Mechanisms (In Vitro and Mechanistic Studies)

Macrolide antibiotics, including azithromycin, are recognized for their immunomodulatory and anti-inflammatory effects, which are distinct from their antimicrobial properties. This has led to research into developing macrolide analogs where the anti-inflammatory activity is preserved or enhanced while minimizing antibiotic effects to reduce the risk of bacterial resistance.

Strategies for Decoupling Antimicrobial and Anti-Inflammatory Activities in Macrolide Analogs

The development of non-antibiotic macrolides is a key strategy to harness their therapeutic anti-inflammatory benefits for chronic inflammatory diseases without contributing to antibiotic resistance. This is often achieved through chemical modifications at sites on the macrolide structure that are crucial for antibacterial activity but less so for immunomodulatory effects. Such modifications can include alterations to the cladinose (B132029) sugar, the desosamine sugar, or the macrolactone ring itself.

While this is a recognized strategy in medicinal chemistry, there is no specific information in the available scientific literature detailing the development of This compound as part of a deliberate strategy to decouple these activities. This compound is primarily identified as an impurity and a degradation product of azithromycin. nih.gov Further studies are required to ascertain whether the structural change at the 3'-position significantly reduces its antimicrobial potency while retaining anti-inflammatory effects.

Investigation of Molecular Targets and Pathways Underlying Anti-Inflammatory Effects

The anti-inflammatory effects of azithromycin are attributed to its ability to modulate various signaling pathways, most notably the inhibition of transcription factors such as NF-κB, which leads to a downstream reduction in the production of pro-inflammatory cytokines. nih.gov Azithromycin has also been shown to influence macrophage polarization, promoting an anti-inflammatory M2 phenotype. ijsr.net

Specific investigations into the molecular targets and pathways affected by This compound are not available in the current body of scientific literature. However, one study investigating the in vitro toxicity of various azithromycin impurities reported that this compound, referred to as impurity Q, reduced the viability of L02 cells in a dose-dependent manner. nih.gov This finding provides a preliminary indication of its biological activity, though it does not elucidate specific anti-inflammatory mechanisms. The table below summarizes the limited available data on this compound's in vitro effects.

| Compound | Assay | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| This compound (Impurity Q) | Cell Viability (CCK-8 Assay) | L02 (human liver cell line) | Reduced cell viability in a dose-dependent manner. | nih.gov |

Further research is necessary to determine if This compound interacts with key inflammatory pathways such as NF-κB or affects cytokine production and macrophage function.

Advanced Analytical Methodologies for Research and Characterization of 3 Des Dimethylamino 3 Keto Azithromycin

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the analysis of macrolide antibiotics and their derivatives. It allows for the separation of the main compound from its impurities and degradation products, which is essential for purity assessment and content analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity and content analysis of azithromycin (B1666446) and its related substances, including 3'-Des(dimethylamino)-3'-keto Azithromycin. lgcstandards.com Given that azithromycin and its derivatives lack a strong chromophore, UV detection is typically performed at low wavelengths, such as 210 nm or 215 nm. oup.comnih.gov Reversed-phase chromatography, utilizing C18 or similar stationary phases, is the most common approach. researchgate.netnih.gov

Method validation according to regulatory guidelines (e.g., ICH) ensures that the analytical method is accurate, precise, specific, and linear over a defined range. oup.comresearchgate.net For instance, a validated HPLC-UV method demonstrated good linearity for azithromycin over a concentration range of 0.3–2.0 mg/mL with an accuracy of 100.5%. oup.comresearchgate.net The development of such methods is crucial for resolving known impurities and degradation products from the active pharmaceutical ingredient. jocpr.com

Table 1: Example HPLC Conditions for Analysis of Azithromycin and Related Compounds

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Reversed-phase C18, 5 µm, 25 cm x 4.6 mm | Methanol / 0.02 M Phosphate Buffer, pH 7.5 (80:20, v/v) | 2.0 mL/min | UV at 210 nm | researchgate.net |

| XTerra® RP18, 5 µm, 250 mm x 4.6 mm | Acetonitrile (B52724) / 0.1 M KH₂PO₄ pH 6.5 / 0.1 M Tetrabutylammonium (B224687) Hydroxide (B78521) / Water (25:15:1:59, v/v/v/v) | 1.0 mL/min | UV at 215 nm | nih.govresearchgate.net |

| Reversed-phase C8 | 0.0335 M Phosphate Buffer (pH 7.5) / Methanol (20:80, v/v) | 1.2 mL/min | UV at 210 nm | derpharmachemica.com |

| Phenomenex Synergi MAX-RP, 4 µm, 250 mm x 4.6 mm | Gradient: A=10 mM KH₂PO₄ pH 7.0; B=Methanol:Acetonitrile (1:1, v/v) | Not specified | UV at 210 nm | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques for the definitive identification and sensitive quantification of azithromycin impurities. researchgate.net LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for identifying unknown compounds in complex mixtures. researchgate.net For macrolides, electrospray ionization (ESI) in the positive mode is commonly used, as the nitrogen atoms in the molecules are readily protonated. mdpi.complos.org

This technique is instrumental in impurity profiling of commercial azithromycin samples. researchgate.nettandfonline.com In a typical application, LC-MS/MS can quantify azithromycin in human plasma with a lower limit of quantification (LLOQ) as low as 0.5 ng/mL. lshtm.ac.uk The method uses multiple reaction monitoring (MRM) for high specificity and sensitivity, tracking the transition from a precursor ion to a specific product ion. plos.orglshtm.ac.uk For azithromycin, a common transition monitored is from the protonated molecule [M+H]⁺ at m/z 749.6 to a fragment ion at m/z 591.6. plos.org For an impurity like this compound, with a molecular weight of 719.9 g/mol , a precursor ion of approximately m/z 720 would be monitored for identification and quantification. lgcstandards.com

Table 2: LC-MS Parameters for Azithromycin Analysis

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|

| Positive Electrospray (ESI+) | 749.50 | 591.45 | Quantification in human plasma | lshtm.ac.uk |

| Positive Electrospray (ESI+) | 749.6 | 591.6 | Quantification in human plasma | plos.org |

| Atmospheric Pressure Chemical Ionization (APCI) | 749 (Azithromycin A) | 591, 434 | Impurity Identification | researchgate.net |

| Positive Electrospray (ESI+) | [M+2H]²⁺ (for Azithromycin) | Not specified | Detection in fish products | mdpi.com |

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the analysis of azithromycin and its related compounds. akjournals.com It is particularly useful for qualitative analysis, purity testing, and monitoring the progress of chemical reactions or stability studies. oup.comnih.gov The separation is typically achieved on silica (B1680970) gel plates, and various solvent systems can be employed as the mobile phase. akjournals.comoup.com

For visualization, since macrolides are not UV-active at standard wavelengths, a post-chromatographic derivatization step is required. akjournals.comoup.com Common visualization agents include a sulfuric acid-ethanol mixture followed by heating, or spraying with Dragendorff's reagent, which produces colored spots. akjournals.comoup.comnih.gov Densitometric scanning of the developed plates allows for quantitative analysis. akjournals.comresearchgate.net

Table 3: TLC Systems for Separation of Azithromycin Impurities

| Stationary Phase | Mobile Phase (v/v/v) | Visualization | Compound (Rf value) | Reference |

|---|---|---|---|---|

| Silica gel 60F254 | n-hexane / ethyl acetate (B1210297) / diethylamine (B46881) (75:25:10) | Modified Dragendorff's solution | Azithromycin (0.54) | oup.comnih.gov |

| Silica gel F254 | Chloroform / ethanol (B145695) / 25% ammonia (B1221849) (6:14:0.2) | Sulfuric acid–ethanol (1:4) spray, heat at 120°C | Azithromycin (0.53) | akjournals.com |

| Silica gel F254 | Isopropanol / n-hexane / 25% ammonia (8:12:3) | Sulfuric acid–ethanol (1:4) spray, heat at 100°C | Azithromycin (0.65) | researchgate.net |

Optimizing chromatographic conditions is a critical step in developing a robust and reliable analytical method for macrolide derivatives. nih.gov Several factors, including mobile phase composition, pH, column temperature, and stationary phase chemistry, must be systematically adjusted to achieve adequate separation and peak shape. nih.govuonbi.ac.ke

Common challenges in the chromatography of macrolides include their poor UV absorptivity and the basic nature of the amino group, which can lead to peak tailing on traditional silica-based columns. oup.comchromtech.com The use of high pH mobile phases (pH > 8) can improve peak shape but requires chemically stable columns, such as polymer-based or hybrid silica-based packings. nih.govcore.ac.uk Temperature is another key parameter; for some macrolides, increasing column temperature can alter retention and improve selectivity. core.ac.uk The concentration of the organic modifier (e.g., acetonitrile or methanol) and the buffer are optimized to achieve the desired resolution and run time. nih.gov In some methods, an ion-pairing agent like tetrabutylammonium hydroxide is added to the mobile phase to further improve the separation of azithromycin and its related substances. nih.govuonbi.ac.ke

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of new chemical entities and the confirmation of known compounds. For this compound, mass spectrometry is the most powerful tool for this purpose.

Mass spectrometry is a definitive technique for determining the molecular weight and obtaining structural information about this compound through analysis of its fragmentation patterns. researchgate.net The compound has a molecular formula of C₃₆H₆₅NO₁₃ and a monoisotopic mass of 719.4456 Da, which can be accurately confirmed by high-resolution mass spectrometry (HRMS). lgcstandards.comlgcstandards.com

Table 4: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 612069-25-7 | lgcstandards.comlgcstandards.com |

| Molecular Formula | C₃₆H₆₅NO₁₃ | lgcstandards.comlgcstandards.com |

| Molecular Weight | 719.90 g/mol | lgcstandards.comlgcstandards.com |

| Accurate Mass | 719.4456 Da | lgcstandards.comlgcstandards.com |

Tandem mass spectrometry (MS/MS) provides detailed structural insights by inducing fragmentation of a selected precursor ion. The fragmentation of azithromycin itself is well-characterized and serves as a blueprint for interpreting the spectra of its derivatives. researchgate.netinformahealthcare.com Azithromycin A ([M+H]⁺ at m/z 749) typically undergoes sequential losses of its two sugar moieties. researchgate.net The first loss is of the neutral cladinose (B132029) sugar (158 Da), resulting in a fragment ion at m/z 591. This is followed by the loss of the desosamine (B1220255) sugar (173 Da), yielding the aglycone fragment at m/z 434. researchgate.netinformahealthcare.com This fragmentation pattern is considered a signature for the azithromycin structure. informahealthcare.com

For this compound, a similar fragmentation pathway is expected. The protonated molecule ([M+H]⁺ at m/z ~720) would likely lose the cladinose sugar (158 Da) first. However, the second sugar has been modified to a keto- group at the 3' position, which would alter the mass and fragmentation of that moiety compared to the standard desosamine sugar. This difference in the fragmentation pattern allows for the precise structural characterization of the impurity.

Table 5: Key Mass Spectrometric Fragments of Azithromycin A

| Ion | m/z | Description | Reference |

|---|---|---|---|

| [M+H]⁺ | 749 | Protonated molecule | researchgate.net |

| [M+H - Cladinose]⁺ | 591 | Loss of the cladinose sugar (158 Da) | researchgate.netinformahealthcare.com |

| [M+H - Cladinose - H₂O]⁺ | 573 | Further loss of water from the m/z 591 fragment | informahealthcare.com |

| [M+H - Cladinose - Desosamine]⁺ | 434 | Aglycone fragment after loss of both sugars | researchgate.netinformahealthcare.com |

Compound Names Table

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H- and 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex macrolide derivatives. Techniques such as one-dimensional (1H and 13C NMR) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the molecule's carbon-hydrogen framework and the connectivity of atoms. nih.gov

For a molecule like this compound, NMR is crucial for confirming its specific structure relative to the parent compound, Azithromycin. The key structural modifications—the removal of the dimethylamino group from the 3'-position of the desosamine sugar and its replacement with a keto group—result in a distinct NMR spectrum. 1H NMR would confirm the absence of the N(CH₃)₂ signals, which are characteristic in the spectrum of Azithromycin, while changes in the chemical shifts of neighboring protons on the sugar ring would indicate the presence of the electron-withdrawing keto group. banglajol.info Concurrently, 13C NMR would show the disappearance of the carbon signal associated with the dimethylamino group and the appearance of a new signal in the carbonyl region (typically >200 ppm) corresponding to the C-3' keto group.

While specific spectral data for this compound is proprietary and typically provided with the purchase of a certified reference standard, suppliers confirm that a comprehensive data package for characterization is available. synthinkchemicals.comveeprho.com This package is essential for researchers to verify the identity and purity of the compound used in their studies. Advanced NMR studies, sometimes combined with molecular modeling, can also determine the predominant conformation of the macrolide ring in solution, which is vital for understanding its chemical behavior. nih.gov

Table 1: Typical Analytical Data Provided with a this compound Reference Standard

| Analytical Technique | Information Provided |

|---|---|

| ¹H NMR | Confirms the presence and environment of hydrogen atoms. |

| ¹³C NMR | Confirms the presence and environment of carbon atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation data. |

| HPLC | Assesses the purity of the compound. |

| FT-IR | Identifies functional groups present in the molecule. |

| Structure Elucidation Report | A comprehensive analysis confirming the compound's structure. veeprho.com |

Emerging Spectroscopic Techniques for Macrolide Derivative Analysis (e.g., Surface-Enhanced Raman Spectroscopy)

While NMR and MS are established methods, research into emerging analytical techniques aims to provide greater sensitivity and faster analysis times. Surface-Enhanced Raman Spectroscopy (SERS) is one such technique with significant potential for the analysis of macrolide derivatives. SERS is a highly sensitive vibrational spectroscopy method that can enhance the weak Raman scattering signal of a molecule by several orders of magnitude when it is adsorbed on or near a nanostructured metal surface, such as gold or silver nanoparticles.

The primary advantages of SERS include its high sensitivity, capable of detecting trace-level concentrations, and its ability to provide a unique "fingerprint" spectrum for a specific molecule. This makes it a promising tool for detecting and identifying low-level impurities in pharmaceutical samples. Although specific SERS studies on this compound are not yet prevalent in the literature, the technique has been successfully applied to the detection of other antibiotics. The methodology often involves optimizing parameters like the choice of nanoparticle substrate and the adsorption time to achieve the maximum signal enhancement. Given its success with other complex molecules, SERS represents a valuable emerging technique for the rapid and sensitive analysis of azithromycin and its impurities in various research contexts.

Impurity Profiling and Reference Standard Applications in Research

Classification of this compound as an Azithromycin Impurity

This compound is formally recognized as a process impurity and degradation product of Azithromycin. guidechem.com In pharmacopoeial contexts, it is often designated as "Azithromycin Impurity N". veeprho.comchemicalbook.compharmaffiliates.com Impurities can arise during the synthesis of the active pharmaceutical ingredient (API) from starting materials or by-products, or they can form over time through the degradation of the final drug substance. pharmaffiliates.com The presence of the keto group on the desosamine sugar suggests it may be formed through oxidative degradation pathways of Azithromycin. As such, it is a critical compound to monitor in the quality control of Azithromycin.

This compound is available commercially as a chemical reference standard. chemicalbook.comlgcstandards.com These standards are highly purified and thoroughly characterized materials used by researchers and manufacturers to detect, identify, and quantify impurities in pharmaceutical products.

Importance of Impurity Analysis in Academic Research and Method Development

The analysis of pharmaceutical impurities is a critical aspect of drug development and academic research, ensuring the quality and safety of therapeutic agents. Identifying and characterizing impurities like this compound serves several vital functions in a research setting.

Firstly, impurity profiling is essential for developing and validating robust analytical methods. To ensure a new method (e.g., HPLC, UPLC) can accurately measure the amount of the main component (Azithromycin), it must be proven to be "stability-indicating," meaning it can separate the main peak from all potential impurities and degradation products. Having an isolated, purified reference standard of this compound allows researchers to "spike" samples and confirm the method's specificity and resolution.

Secondly, understanding the impurity profile provides insights into the stability of the drug substance. By studying the conditions under which Impurity N is formed (e.g., stress testing under heat, light, or oxidizing conditions), researchers can understand the degradation pathways of Azithromycin. This knowledge is crucial for establishing appropriate storage conditions and shelf-life for the drug.

Finally, the process of identifying, synthesizing, and characterizing novel impurities contributes significantly to the broader field of medicinal and analytical chemistry. It challenges researchers to apply advanced analytical techniques and can lead to a deeper understanding of a molecule's chemical reactivity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Azithromycin |

Future Directions and Emerging Research Avenues for 3 Des Dimethylamino 3 Keto Azithromycin

Development of Novel Macrolide Derivatives with Tailored Biological Activities

The scaffold of 3'-Des(dimethylamino)-3'-keto Azithromycin (B1666446) serves as a valuable template for the creation of new macrolide derivatives with specific and enhanced biological functions.

The modification of the azithromycin molecule is a key strategy in developing analogs for targeted therapies. By altering functional groups at various positions on the macrolide ring, researchers can fine-tune the compound's properties to enhance its efficacy for specific diseases. For instance, novel C-4'' modified azithromycin analogs have shown significantly improved activity against erythromycin-resistant Streptococcus pneumoniae. nih.gov The synthesis of such analogs often involves a multi-step process starting from commercially available azithromycin. nih.gov This tailored approach allows for the development of macrolides with specific applications, moving beyond their traditional antibacterial roles.

The rational design of macrolide derivatives with a focus on non-antimicrobial properties is a rapidly growing area of research. nih.govpnas.org This approach leverages computational modeling and a deep understanding of structure-activity relationships to create compounds with potent anti-inflammatory, immunomodulatory, or other therapeutic effects, while minimizing antibacterial activity. nih.gov The goal is to develop macrolides that can be used for chronic inflammatory conditions without the concern of promoting bacterial resistance. nih.gov The azalide scaffold of azithromycin, with its various hydroxyl and amino groups, provides multiple sites for chemical modification to achieve these desired properties. researchgate.net

In-depth Structure-Activity Relationship Studies

A thorough understanding of how the chemical structure of 3'-Des(dimethylamino)-3'-keto Azithromycin and its analogs relates to their biological activity is crucial for the design of future macrolide-based drugs.

Modifications to the peripheral substituents of the macrolide scaffold can have a profound impact on the compound's biological activity. nih.gov Researchers are actively investigating how changes at various positions on the macrolactone ring can influence the potency, selectivity, and pharmacokinetic properties of azithromycin analogs. nih.govnih.gov For example, modifications at the C-11 and C-12 positions have been explored to create new derivatives with improved activity against resistant bacteria. mdpi.com Understanding the effects of these peripheral modifications is essential for optimizing the therapeutic potential of new macrolide compounds.

Application of Advanced Synthetic Methodologies

The synthesis of complex molecules like this compound and its derivatives requires sophisticated and efficient chemical methods. Advanced synthetic strategies are crucial for generating a diverse library of analogs for biological screening and for developing practical routes for the production of promising drug candidates. nih.govresearchgate.net These methodologies include multi-step syntheses from readily available starting materials like erythromycin (B1671065) or azithromycin, often involving protection and deprotection of various functional groups, followed by specific chemical transformations to introduce desired modifications. researchgate.netmdpi.commdpi.com The development of more streamlined and convergent synthetic routes will be critical for accelerating the discovery and development of new macrolide therapeutics. nih.gov

Interactive Data Table: Key Azithromycin Derivatives and Their Modifications

| Compound | Key Structural Modification | Primary Therapeutic Focus |

| Azithromycin | N-methylation of the macrolactone ring | Broad-spectrum antibacterial |

| This compound | Removal of 3'-dimethylamino group, introduction of 3'-keto group | Non-antimicrobial (e.g., anti-inflammatory) |

| C-4'' Modified Azithromycin Analogs | Modifications at the C-4'' position of the cladinose (B132029) sugar | Enhanced activity against resistant bacteria |

| Ketolides (e.g., Telithromycin) | Replacement of the C-3 cladinose sugar with a keto group | Overcoming macrolide resistance |

Exploration of Convergent and Cascade Synthesis Approaches for Complex Analogs

The synthesis of complex macrolide analogs is often a lengthy and arduous process. nih.gov Convergent synthesis, a strategy that involves the independent synthesis of fragments of a molecule followed by their assembly, offers a more efficient alternative to linear synthesis. nih.gov This approach allows for the rapid generation of a library of analogs by varying the individual building blocks. For instance, a practical, fully synthetic route to macrolide antibiotics has been developed using the convergent assembly of simple chemical building blocks, enabling the creation of diverse structures not achievable through traditional semi-synthesis. nih.gov This methodology has led to the synthesis of over 300 new macrolide antibiotic candidates. nih.gov

Cascade reactions, also known as domino or tandem reactions, represent another powerful strategy for the efficient construction of complex molecular architectures. rsc.orgrsc.orgbenthamdirect.comnih.govwikipedia.org In a cascade reaction, a series of intramolecular transformations occur in a single step without the isolation of intermediates. wikipedia.org This approach is highly atom-economical and can significantly reduce the number of synthetic steps, leading to more efficient and environmentally friendly processes. The application of cascade reactions in the synthesis of complex natural products has been well-documented and holds immense potential for the construction of novel and intricate analogs of this compound. rsc.orgrsc.orgbenthamdirect.comnih.gov

Development of Chemo- and Regioselective Transformations

The azithromycin scaffold possesses multiple reactive sites, making the selective modification of a specific functional group a significant challenge. The development of highly chemo- and regioselective transformations is therefore crucial for the synthesis of well-defined analogs with specific biological activities. Future research will likely focus on the discovery and application of novel catalysts and reagents that can discriminate between the various hydroxyl and other functional groups present in the macrolide core.

For example, enzymatic transformations, utilizing enzymes such as cytochrome P450 monooxygenases, can offer exquisite selectivity in the oxidation of C-H bonds at specific positions on the macrolide ring. pnas.org Furthermore, strategic use of protecting groups, followed by selective deprotection and functionalization, will continue to be a vital tool for achieving desired modifications. The ability to precisely control the site of chemical modification will enable a more systematic exploration of the structure-activity relationships of this compound analogs.

Integration of Computational and Experimental Research Platforms

The synergy between computational modeling and experimental validation is revolutionizing the field of drug discovery. By leveraging the power of in silico methods, researchers can significantly reduce the time and cost associated with the identification and optimization of new drug candidates.

Utilizing Tiered Optimization Strategies for Efficient Discovery

The process of lead optimization in drug discovery is a multi-parameter challenge, requiring the simultaneous improvement of potency, selectivity, and pharmacokinetic properties. danaher.combiobide.com A tiered optimization strategy, where compounds are sequentially filtered through a series of computational and experimental assays of increasing complexity, can streamline this process. pharmafeatures.commdpi.comnih.gov

This approach allows for the early elimination of compounds with undesirable properties, focusing resources on the most promising candidates. For instance, a tiered workflow could begin with a large virtual library of this compound analogs, which are first screened for predicted binding affinity to the bacterial ribosome. The top-ranking compounds would then be subjected to in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. Only those molecules that pass these computational filters would be synthesized and evaluated in in vitro and in vivo assays. This hierarchical approach ensures that experimental efforts are concentrated on compounds with the highest probability of success.

Advancing Predictive Models for Macrolide Chemical Space Exploration

Q & A

Basic Research Questions

Q. How is 3'-Des(dimethylamino)-3'-keto Azithromycin identified and quantified in azithromycin formulations?

- Methodological Answer : The compound is analyzed via reversed-phase HPLC with UV detection, using a C18 column and a mobile phase gradient of phosphate buffer (pH 6.5) and acetonitrile. Its relative retention time (RRT) is 0.76, with a relative response factor (RRF) of 1.5 compared to azithromycin. Validation parameters (linearity, precision, LOD/LOQ) must align with pharmacopeial guidelines, and impurity limits are set at ≤0.5% per USP specifications .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| RRT | 0.76 | USP PF 34(3) |

| RRF | 1.5 | USP PF 34(3) |

| Acceptance Criteria | ≤0.5% | USP Monograph |

Q. What structural features distinguish this compound from azithromycin?

- Methodological Answer : The compound lacks the dimethylamino group at the 3'-position and features a ketone group instead. Structural confirmation requires tandem mass spectrometry (LC-MS/MS) and NMR analysis. Key NMR signals include shifts for the 3'-keto group (δ ~201 ppm in C NMR) and absence of dimethylamino protons (δ ~2.2–2.5 ppm in H NMR). X-ray crystallography may resolve tautomeric forms if present .

Advanced Research Questions

Q. What synthetic pathways lead to the formation of this compound as a process-related impurity?

- Methodological Answer : The impurity arises during azithromycin synthesis via oxidative degradation of the 3'-dimethylamino group. Reaction conditions (e.g., pH, temperature, oxidizing agents) should be optimized to minimize its formation. Stability studies under forced degradation (e.g., oxidative stress with HO) can model its generation. Analytical tracking via HPLC-PDA confirms kinetic trends .

Q. How do co-eluting impurities impact the accurate quantification of this compound?

- Methodological Answer : Co-elution with structurally similar impurities (e.g., 3'-N-Demethylazithromycin, RRT 0.61) necessitates method optimization. Strategies include:

- Adjusting mobile phase composition (e.g., adding ion-pair reagents like sodium hexanesulfonate).

- Using orthogonal techniques like HILIC or 2D-LC for peak resolution.

- Validation per ICH Q2(R1) to ensure specificity and robustness .

Q. What bioactivity implications arise from the structural modification in this compound?

- Methodological Answer : The loss of the dimethylamino group likely reduces binding affinity to bacterial ribosomes. Comparative MIC assays against macrolide-sensitive strains (e.g., Streptococcus pneumoniae) and ribosomal binding studies (e.g., fluorescence polarization) can quantify potency loss. Synergistic effects with other antibiotics should be tested via checkerboard assays .

Q. How can stability-indicating methods be developed to monitor this compound in long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV/MS detect degradation products. Forced degradation under acidic/alkaline, oxidative, and photolytic conditions identifies major degradation pathways. Method validation must include peak purity tests (e.g., diode array detection) to confirm specificity .

Data Contradiction Analysis

Q. Why do pharmacopeial acceptance criteria for this compound vary across sources?

- Methodological Answer : Discrepancies (e.g., USP vs. regional pharmacopeias) stem from differences in validation data and regulatory thresholds. Researchers must reconcile these by:

- Conducting inter-laboratory studies using harmonized protocols.

- Submitting robust datasets (e.g., batch analysis of 30+ samples) to expert committees for monograph updates .

Experimental Design Considerations

Q. What controls are essential for validating impurity methods targeting this compound?

- Methodological Answer : Include:

- System suitability: Resolution ≥2.0 between critical impurity pairs.

- Spiked recovery samples (80–120% of specification limit).

- Negative controls (azithromycin without impurities) to exclude matrix interference.

- Reference standards (e.g., USP Azithromycin Related Compound F RS) for calibration .

Structural and Mechanistic Studies

Q. Can computational modeling predict the degradation pathways leading to this compound?

- Methodological Answer : Density functional theory (DFT) calculations model the energy barriers for oxidative demethylation. Molecular dynamics simulations of azithromycin in aqueous/organic solvents identify reactive intermediates. Results should be validated with LC-HRMS to track isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.